molecular formula C15H10F4O2 B5344333 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol

2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol

Cat. No. B5344333
M. Wt: 298.23 g/mol
InChI Key: NYMXHFWZHAPGBE-GORDUTHDSA-N
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Description

2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol, also known as TFP, is a chemical compound that has been extensively used in scientific research for its various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol involves its interaction with specific proteins or lipids. This compound has been shown to bind to hydrophobic pockets in proteins, causing conformational changes that can affect protein function. Additionally, this compound has been shown to interact with lipid bilayers, affecting their properties and organization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of specific proteins, including GPCRs and ion channels. This compound has also been shown to affect the properties of lipid bilayers, including their thickness and fluidity.

Advantages and Limitations for Lab Experiments

2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol has several advantages for lab experiments, including its high fluorescence quantum yield, good photostability, and low toxicity. However, this compound has some limitations, including its sensitivity to pH and ionic strength, as well as its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the study of 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol. One potential direction is the development of new this compound derivatives with improved properties, such as increased solubility and stability. Another potential direction is the use of this compound in the study of membrane proteins, including the development of new this compound-based probes for the detection of specific protein-ligand interactions. Additionally, the study of this compound in the context of lipid bilayers and lipid-protein interactions may lead to new insights into membrane biology.

Synthesis Methods

2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol is synthesized using a specific method that involves the reaction of 2,3,5,6-tetrafluorophenol with propargyl alcohol and potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 100°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol has been extensively used in scientific research for its various applications. It is used as a fluorescent probe for the detection of protein-ligand interactions, as well as for the study of protein conformational changes. This compound has also been used as a photoswitchable ligand for the study of G protein-coupled receptors (GPCRs). Additionally, this compound has been used as a tool for the study of lipid-protein interactions and for the analysis of lipid bilayer properties.

properties

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-2-5-8-11(16)13(18)15(14(19)12(8)17)21-10-7-4-3-6-9(10)20/h2-7,20H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMXHFWZHAPGBE-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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